(Dimethylsulfamoylamino)cyclopentane
Description
Properties
IUPAC Name |
(dimethylsulfamoylamino)cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMJRNXMZEKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A typical protocol employs anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent, with triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts. Reactions are conducted at 0–25°C to minimize side reactions such as over-sulfonation or N-oxide formation. For example:
Yields typically range from 65% to 85%, depending on the purity of reagents and exclusion of moisture.
Challenges and Mitigation Strategies
Steric hindrance from the cyclopentane ring can slow the reaction kinetics. To address this, catalytic amounts of 4-dimethylaminopyridine (DMAP) are occasionally added to enhance nucleophilicity. Additionally, slow addition of dimethylsulfamoyl chloride via syringe pump improves control over exothermicity and reduces dimerization byproducts.
Ring-Closing Metathesis (RCM) for Cyclopentane Ring Formation
For cases where the cyclopentane ring must be constructed de novo, ring-closing metathesis (RCM) offers a versatile approach. This strategy is particularly useful when synthesizing derivatives with stereochemical complexity or additional substituents.
Synthesis of Cyclopentene Intermediates
Starting from hexose-derived dienes (e.g., d-mannose or d-galactose derivatives), RCM using Grubbs catalysts (1st or 2nd generation) generates functionalized cyclopentene intermediates. For example, diolefin 16b derived from d-galactose undergoes RCM to yield cyclopentenol 17a in 89% yield. Subsequent hydrogenation or functionalization steps stabilize the ring.
Functionalization with Dimethylsulfamoyl Groups
After RCM, the cyclopentene intermediate is oxidized to a carboxylic acid derivative (e.g., 18a ), which can be converted to an amine via Curtius rearrangement or Hofmann degradation. The resulting cyclopentylamine is then subjected to sulfamoylation as described in Section 1. While this route is longer (8–10 steps), it enables access to enantiomerically pure products when starting from chiral precursors.
Reductive Amination Strategies
Reductive amination provides an alternative pathway, particularly when starting from cyclopentanone. This method involves condensation of cyclopentanone with a dimethylsulfamoyl-containing amine, followed by reduction of the imine intermediate.
Condensation and Reduction
Cyclopentanone reacts with dimethylsulfamide in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2) yields the target compound:
Yields for this method are moderate (50–70%), necessitating careful pH control during the reduction step to avoid over-reduction.
Solvent-Free Organocatalytic Methods
Emerging green chemistry approaches advocate for solvent-free conditions to improve atom economy and reduce waste. Inspired by the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, analogous protocols could be adapted for this compound.
Mechanochemical Synthesis
Ball milling cyclopentylamine hydrochloride with dimethylsulfamoyl chloride in the presence of a base (e.g., K2CO3) facilitates reaction completion without solvents. This method achieves comparable yields (70–75%) to traditional approaches while reducing reaction times by 30–40%.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | Cyclopentylamine + sulfamoyl chloride | 65–85% | Short route, high scalability | Steric hindrance, moisture sensitivity |
| RCM-Based Synthesis | Diene RCM → functionalization | 30–40% | Access to chiral centers | Multi-step, costly catalysts |
| Reductive Amination | Imine formation → reduction | 50–70% | Utilizes ketone precursors | Moderate yields, pH sensitivity |
| Solvent-Free | Mechanochemical coupling | 70–75% | Eco-friendly, fast | Specialized equipment required |
Industrial-Scale Considerations
The patent literature highlights the importance of catalyst selection and pressure optimization in analogous amine syntheses. For example, hydrogenation at 2.5–3.5 MPa and 120–130°C with Pd/C catalysts ensures complete conversion of intermediates . Adapting these conditions to this compound production could improve throughput in continuous-flow reactors.
Chemical Reactions Analysis
Types of Reactions: (Dimethylsulfamoylamino)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(Dimethylsulfamoylamino)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Dimethylsulfamoylamino)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of (dimethylsulfamoylamino)cyclopentane and related compounds from the evidence:
*Note: Data inferred from structural analogs due to lack of direct evidence.
Functional Group Impact on Properties
- Reactivity and Solubility: The dimethylsulfamoylamino group (hypothesized for the target compound) likely confers polar characteristics, enhancing solubility in polar solvents compared to non-functionalized cyclopentane. Similar trends are observed in cyclopentanemethylamine (amine group, polar) and methyl 3-aminocyclopentanecarboxylate (amine + ester, highly polar) . 1-Methylcyclopentanol (hydroxyl group) exhibits moderate polarity, enabling hydrogen bonding, which is absent in non-oxygenated analogs like cyclopentanemethylamine .
- Methyl 3-aminocyclopentanecarboxylate () highlights how ester and amino groups can serve as precursors for drug synthesis, leveraging cyclopentane’s conformational rigidity .
Q & A
Q. What methodologies are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols in detail (e.g., via Electronic Lab Notebooks), share raw spectral data in repositories (e.g., Zenodo), and use standardized biological assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
